Cas no 873567-76-1 (1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride)

1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride structure
873567-76-1 structure
Product Name:1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride
N.o CAS:873567-76-1
MF:C24H35N3O2
MW:397.553606271744
CID:831137
PubChem ID:56972178
Update Time:2024-12-09

1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride Propriedades químicas e físicas

Nomes e Identificadores

    • 1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride
    • 2H-Benzimidazol-2-one, 1-[1-(cyclooctylmethyl)-1, 2, 3, 6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1, 3-dihydro-, hydrochloride (1:1)
    • 1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydroch...
    • Trap 101
    • Trap 101,1-[1-(Cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-onehydrochloride
    • Trap-101
    • Trap 101 HCl
    • 1-[1-(Cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (ACI)
    • AKOS016004853
    • Trap 101 (hydrochloride)
    • HY-11052A
    • Trap 101;Trap101;Trap-101
    • Trap101 HCl
    • DA-78582
    • 1216621-00-9
    • CS-0029325
    • 1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethylbenzimidazol-2-one;hydrochloride
    • BCP23061
    • 873567-76-1
    • DB-354273
    • Trap101-HCl
    • 1-[1-(Cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one Hydrochloride; 1-[1-(Cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one Hydrochloride (1:1)
    • BCP0726000201
    • 1-[1-(CYCLOOCTYLMETHYL)-1,2,3,6-TETRAHYDRO-5-(HYDROXYMETHYL)-4-PYRIDINYL]-3-ETHYL-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE HYDROCHLORIDE
    • 1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazo
    • Trap-101 hydrochloride
    • Trap-101 (hydrochloride)
    • Trap-101 hydrochloride, >=98% (HPLC), powder
    • Inchi: 1S/C24H35N3O2/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19/h8-9,12-13,19,28H,2-7,10-11,14-18H2,1H3
    • Chave InChI: DCRGHMJXEBSRQG-UHFFFAOYSA-N
    • SMILES: O=C1N(CC)C2C(=CC=CC=2)N1C1CCN(CC2CCCCCCC2)CC=1CO

Propriedades Computadas

  • Massa Exacta: 433.25000
  • Massa monoisotópica: 433.2496051g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 29
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 597
  • Contagem de Unidades Ligadas Covalentemente: 2
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 47Ų

Propriedades Experimentais

  • Densidade: 1.138
  • Ponto de ebulição: 571.5°C at 760 mmHg
  • Ponto de Flash: 299.4°C
  • PSA: 50.40000
  • LogP: 4.83240

1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 Solvents: Dimethylformamide ;  overnight, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
2.2 Reagents: Water
Referência
Identification of an achiral analogue of J-113397 as potent nociceptin/orphanin FQ receptor antagonist
Trapella, Claudio; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 692-704

Método de produção 2

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.2 Reagents: Water
Referência
Identification of an achiral analogue of J-113397 as potent nociceptin/orphanin FQ receptor antagonist
Trapella, Claudio; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 692-704

Método de produção 3

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 8 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
2.2 Solvents: Dimethylformamide ;  overnight, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
3.2 Reagents: Water
Referência
Identification of an achiral analogue of J-113397 as potent nociceptin/orphanin FQ receptor antagonist
Trapella, Claudio; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 692-704

Método de produção 4

Condições de reacção
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, 0 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 8 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
3.2 Solvents: Dimethylformamide ;  overnight, rt
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
4.2 Reagents: Water
Referência
Identification of an achiral analogue of J-113397 as potent nociceptin/orphanin FQ receptor antagonist
Trapella, Claudio; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 692-704

1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride Raw materials

1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride Preparation Products

1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride Literatura Relacionada

Fornecedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
TAIXING JOXIN BIO-TEC CO.,LTD.
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.